molecular formula C28H26N4O2 B11294402 N-(3,3-diphenylpropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(3,3-diphenylpropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11294402
M. Wt: 450.5 g/mol
InChI Key: HKOWLNRMCAQLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-diphenylpropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with substituted amines under controlled conditions. For instance, a mixture of compound 5 (0.34 g, 1 mmol) and propylamine (5 mmol) can be refluxed for 5 hours, followed by purification through crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-diphenylpropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features and potent dual activity against cancer cell lines and CDK2. This dual activity makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C28H26N4O2/c1-19-10-9-17-32-25(19)30-26-23(28(32)34)18-24(31(26)2)27(33)29-16-15-22(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-14,17-18,22H,15-16H2,1-2H3,(H,29,33)

InChI Key

HKOWLNRMCAQLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.